1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid
Description
1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 371776-57-7) is a pyrazole-based carboxylic acid derivative with a biphenyl substituent at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C₂₂H₁₆N₂O₂, with a molecular weight of 340.37 g/mol .
Properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(26)20-15-24(19-9-5-2-6-10-19)23-21(20)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXDNXZAXCIRCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974320 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5880-54-6 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters.
Introduction of the phenyl groups: The phenyl and biphenyl groups can be introduced through various substitution reactions, often involving the use of Grignard reagents or organolithium compounds.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl and biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, halogens, or sulfuric acid.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Pyrazole derivatives, including this compound, have shown promising biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations at the 3-Position
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic Acid
- Structure : Replaces the biphenyl group with a thiophene ring.
- Biological Activity : Demonstrated anticancer activity against human cancer cell lines (e.g., MCF-7 breast cancer cells, IC₅₀ = 12.5 µM) .
- Synthesis : Derived via ester hydrolysis, similar to other pyrazole-carboxylic acids .
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Contains a trifluoromethyl (-CF₃) group at the 3-position.
- Physicochemical Properties : Molecular weight = 257 g/mol; NMR data (DMSO-d₆): δ 9.23 (s, pyrazole H) .
- Significance : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability compared to aryl substituents .
4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic Acid
Functional Group Modifications
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Replaces the carboxylic acid with an aldehyde group and substitutes the 1-position phenyl with benzoyl.
- Activity : Showed antioxidant and anti-inflammatory effects , with two derivatives (4c and 4e) matching standard drug activity .
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid
Physicochemical and Structural Insights
Biological Activity
1-Phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the class of phenylpyrazoles. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of dual phenyl substitutions on the pyrazole ring may enhance its biological activity compared to other similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.37 g/mol. Its structure includes a pyrazole ring substituted with two phenyl groups, which contributes to its unique chemical properties and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various microbial strains, suggesting potential applications in infectious disease management.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological pathways, modulating their activity and leading to various therapeutic effects. For instance, similar compounds have been shown to inhibit xanthine oxidoreductase (XOR), an enzyme involved in uric acid metabolism, which could be a relevant pathway for this compound as well .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that the presence of phenyl groups significantly influences the biological activity of pyrazole derivatives. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | Simpler structure with fewer phenyl substituents |
| 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C15H14N2O2 | Contains a methyl group instead of a phenyl group |
| 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | C19H24N2O2 | Features an adamantane moiety, enhancing lipophilicity |
The dual phenyl substitution in this compound may enhance its pharmacokinetic properties and specificity towards biological targets compared to these structurally similar compounds.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of pyrazole compounds and evaluated their biological activities. For instance, a study focused on the synthesis and bioevaluation of related pyrazole derivatives revealed that certain compounds exhibited potent inhibitory effects against XOR, with IC50 values in the nanomolar range . This suggests that similar evaluations could be beneficial for understanding the activity of this compound.
Q & A
Q. What are the established synthetic routes for 1-phenyl-3-(4-phenylphenyl)-1H-pyrazole-4-carboxylic acid derivatives?
The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters or β-diketones. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by basic hydrolysis . Modifications at the 3-position (e.g., biphenyl substitution) may require Suzuki-Miyaura coupling or Ullmann reactions to introduce aryl groups. Key steps include:
- Cyclocondensation : Optimize temperature (80–120°C) and solvent (ethanol/DMF) for regioselectivity.
- Hydrolysis : Use NaOH/EtOH or LiOH/THF–H₂O to convert esters to carboxylic acids.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
Q. Which analytical techniques are critical for structural characterization of this compound?
A multi-technique approach ensures accuracy:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and crystal packing (e.g., R factor < 0.08 as in ).
- FTIR and NMR : Confirm functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments (δ 7.2–8.5 ppm in ¹H NMR).
- Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ for C₂₂H₁₆N₂O₂: 340.1212).
- Theoretical calculations : DFT (B3LYP/6-311++G**) validates spectral data and electronic properties .
Q. How are initial biological activities of pyrazole-4-carboxylic acid derivatives screened?
Standard assays include:
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria and fungi.
- Antioxidant : DPPH/ABTS radical scavenging assays.
- Enzyme inhibition : Kinetic studies (e.g., xanthine oxidase inhibition via mixed-type inhibition with Kᵢ < 1 nM ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination for hepatocellular carcinoma ).
Advanced Research Questions
Q. How can molecular docking and SAR studies optimize this compound’s bioactivity?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., LD transpeptidase or PPAR-γ ). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (biphenyl moiety).
- SAR insights :
- Validation : Compare docking scores (e.g., Glide score < -8 kcal/mol) with experimental IC₅₀ values.
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust parameters for non-covalent interactions (e.g., halogen bonding in chlorophenyl derivatives ).
- Solvent effects : Include explicit water molecules or PBS buffer in MD simulations.
- Protonation states : Ensure correct tautomeric forms (e.g., carboxylic acid vs. carboxylate at physiological pH).
- Experimental replication : Repeat assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
Q. What strategies improve solubility and bioavailability without compromising activity?
Q. How to assess environmental stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
